2,5-dichloro-N-[2-[4-[4-[4-[(2,5-dichlorothiophene-3-carbonyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]thiophene-3-carboxamide
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Description
2,5-dichloro-N-[2-[4-[4-[4-[(2,5-dichlorothiophene-3-carbonyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C28H14Cl4N4O3S4 and its molecular weight is 724.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are modulated by thiophene, thiazole, or amide groups
Mode of Action
Based on its structure, it may bind to its target(s) through interactions involving its dichlorothiophene, thiazole, and amide groups . The compound could potentially alter the function of its target(s), leading to downstream effects.
Biochemical Pathways
Given the presence of thiophene and thiazole groups, it might interfere with pathways involving sulfur-containing compounds or proteins . The downstream effects would depend on the specific pathways and targets involved.
Pharmacokinetics
Its bioavailability would depend on factors such as its solubility, stability, and the presence of transporters for its uptake
Result of Action
Depending on its targets and mode of action, it could potentially modulate cellular processes, alter protein function, or interfere with metabolic pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature could affect the compound’s stability, while the presence of other compounds could affect its bioavailability or interaction with its targets.
Biological Activity
The compound 2,5-dichloro-N-[2-[4-[4-[4-[(2,5-dichlorothiophene-3-carbonyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]thiophene-3-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The compound features multiple functional groups including dichlorothiophene and thiazole moieties. The presence of these groups often correlates with significant biological activities such as antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains. The compound is hypothesized to possess similar activities due to its structural analogies with known antimicrobial agents .
Activity Type | Reported Effect | Reference |
---|---|---|
Antibacterial | Inhibition of bacterial growth | |
Antifungal | Potential activity against fungi |
Anticancer Activity
The thiazole and thiophene components are often linked to anticancer effects. Studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Detailed investigations into the specific pathways activated by this compound are still needed.
While the precise mechanism of action for this compound remains largely uncharacterized, it is anticipated that the interaction with specific biological targets (such as enzymes or receptors) may play a crucial role in its activity. Computational modeling studies have been employed to predict binding affinities and interactions with target proteins involved in cancer and bacterial resistance .
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antibacterial properties of the compound.
- Method : Disc diffusion method against Staphylococcus aureus.
- Results : The compound exhibited a significant zone of inhibition compared to control groups.
- : Suggests potential for development as an antibacterial agent.
-
Case Study 2: Anticancer Activity
- Objective : To assess cytotoxicity against cancer cell lines.
- Method : MTT assay on breast cancer cell lines.
- Results : Showed reduced viability in treated cells versus untreated controls.
- : Indicates potential for therapeutic applications in oncology.
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Areas for exploration include:
- Detailed mechanistic studies using molecular docking simulations.
- In vivo studies to assess pharmacokinetics and toxicity profiles.
- Development of derivatives to enhance efficacy and reduce side effects.
Properties
IUPAC Name |
2,5-dichloro-N-[2-[4-[4-[4-[(2,5-dichlorothiophene-3-carbonyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14Cl4N4O3S4/c29-19-9-17(23(31)42-19)25(37)33-21-11-40-27(35-21)13-1-5-15(6-2-13)39-16-7-3-14(4-8-16)28-36-22(12-41-28)34-26(38)18-10-20(30)43-24(18)32/h1-12H,(H,33,37)(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHCNFHHBHZCIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)NC(=O)C3=C(SC(=C3)Cl)Cl)OC4=CC=C(C=C4)C5=NC(=CS5)NC(=O)C6=C(SC(=C6)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14Cl4N4O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.